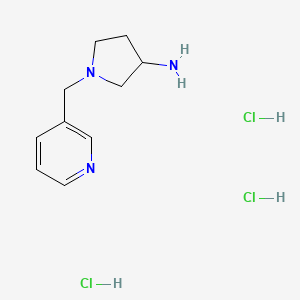

![molecular formula C9H18N2O2 B1464911 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one CAS No. 1083368-87-9](/img/structure/B1464911.png)

1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Overview

Description

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The compound makes H-bonding with residues GLY 210, GLU 208, ASP 270, and GLU 220, Pi-Pi stacking with TRP 132, ARG 146 and hydrophobic interaction with LEU 134, LEU 216, PRO 145, ILE 144, VAL 269, VAL 152, ALA 209, ALA 165, ALA 191 with a docking score of -14.860 .Physical And Chemical Properties Analysis

The compound “1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one” is a clear liquid with a density of 1.062 g/mL at 25 °C (lit.) . It is soluble in Chloroform, Ethyl Acetate, Methanol .Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

- A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of significant interest in medicinal chemistry, through exhaustive catalytic hydrogenation, showcases the importance of innovative synthetic routes in facilitating the production of structurally complex molecules (Smaliy et al., 2011).

- The three-component synthesis of novel pyridine derivatives underlines the versatility of piperidine as a building block in creating biologically active compounds, highlighting the compound's role in drug design and discovery (Wu Feng, 2011).

Biological Activity and Drug Discovery

- Research on butyrophenones with mixed dopaminergic and serotoninergic affinities illustrates the potential of piperidine derivatives in the development of atypical antipsychotics, underscoring the therapeutic value of structural modification and optimization in drug discovery (Raviña et al., 1999).

- A study demonstrating the selective killing of bacterial persisters by a single chemical compound without affecting normal antibiotic-sensitive cells exemplifies the potential of piperidine-based molecules in addressing challenges in antimicrobial therapy (Kim et al., 2011).

Chemical and Physical Properties Studies

- Quantum chemical and molecular dynamic simulation studies for predicting the inhibition efficiencies of piperidine derivatives on the corrosion of iron highlight the application of these compounds in materials science, demonstrating their utility beyond biologically oriented research (Kaya et al., 2016).

Mechanism of Action

Target of Action

A structurally similar compound, 3- (5- { [4- (aminomethyl)piperidin-1-yl]methyl}-1h-indol-2-yl)quinolin-2 (1h)-one, is known to target the serine/threonine-protein kinase chk1 in humans . This enzyme plays a critical role in cell cycle regulation, DNA repair, and cell survival.

Mode of Action

If it shares a similar mechanism with the aforementioned compound, it may interact with its target by binding to the active site, thereby influencing the enzyme’s activity and triggering downstream effects .

Biochemical Pathways

Given the potential target, it might be involved in pathways related to cell cycle regulation and dna repair .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

If it acts similarly to the structurally related compound, it could potentially influence cell cycle progression, dna repair mechanisms, and cell survival .

Safety and Hazards

The compound has a hazard statement of H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

1-[3-(aminomethyl)piperidin-1-yl]-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-13-7-9(12)11-4-2-3-8(5-10)6-11/h8H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQIQQXAAXTPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1464835.png)

![4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1464839.png)

![[1-(Thiolan-3-yl)piperidin-4-yl]methanamine](/img/structure/B1464842.png)

![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1464845.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B1464848.png)

![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464851.png)